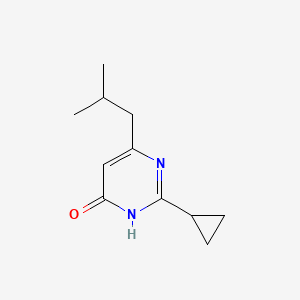
4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- (hereafter referred to as 4(3H)-Pyrimidinone) is a member of the pyrimidinone family of heterocyclic compounds. This compound is of interest due to its potential applications in a variety of areas including medicinal chemistry, organic synthesis, and biochemistry. 4(3H)-Pyrimidinone is a valuable synthetic intermediate used to prepare a variety of pharmaceuticals and other compounds. It has been used extensively in the synthesis of a variety of heterocyclic compounds, including pyrazolones, pyrazolines, and pyridines. In addition, it has been employed in the synthesis of other compounds with diverse biological activities.
Applications De Recherche Scientifique
Supramolecular Chemistry and Dimerization
Strong dimerization of ureidopyrimidinones, closely related to pyrimidinones, occurs via quadruple hydrogen bonding. This property is significant in the solid state and in solution, showcasing the potential for building supramolecular structures through hydrogen bond networks. This finding underscores the utility of ureidopyrimidinone functionalities as building blocks for complex molecular assemblies (Beijer et al., 1998).
Energetic Studies and Tautomeric Behavior
An energetic study of 4(3H)-pyrimidinone evaluated its tautomeric equilibriums and hydrogen bonding, providing insights into its stability and structural preferences. This work is vital for understanding pyrimidinone's behavior in different environments, which can be applied to various fields, including pharmaceuticals and materials science (Galvão et al., 2014).
Photochemistry and Matrix Isolation Studies
Research involving the Dewar form of 4(3H)-pyrimidinone explored its identification through ab initio calculations and matrix isolation photochemistry. Such studies reveal the photoreactivity of pyrimidinones, which could inform the development of photoresponsive materials (Lapinski et al., 1994).
Structural Insights and Molecular Design
The crystal structure and computational study of various pyrimidinone derivatives provide valuable insights into their molecular design. This research aids in understanding the structural determinants for the activity of pyrimidinone-based compounds, which is crucial for their application in medicinal chemistry and material science (Craciun et al., 1999).
Synthesis and Chemical Reactivity
Studies on the silver-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates, and the acetylation and ring-opening reactions of 4(3H)-pyrimidinone derivatives, showcase the chemical reactivity and synthetic versatility of pyrimidinones. These findings contribute to the development of new synthetic routes for pyrimidinone-based compounds with potential applications in drug discovery and material science (Chen et al., 2017; Sodum et al., 1986).
Propriétés
IUPAC Name |
2-cyclopropyl-4-(2-methylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHUAULTNDRZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
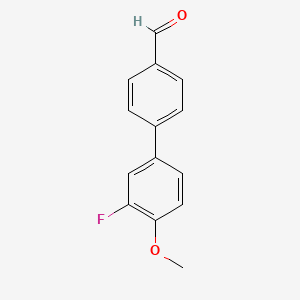
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
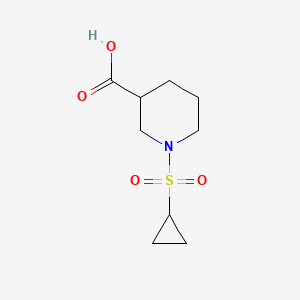
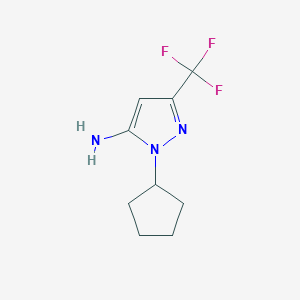
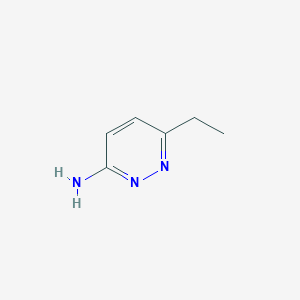
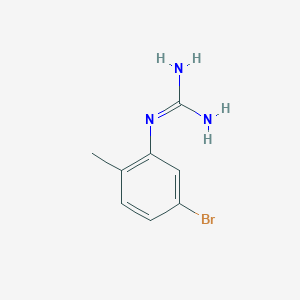
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)


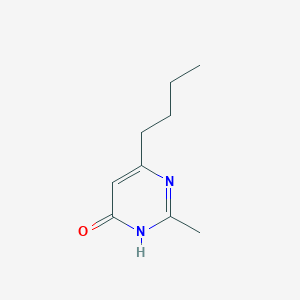
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)

